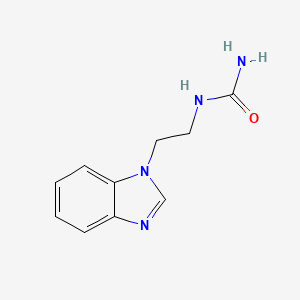
4,4'-Bipyrimidine, 2,2',6,6'-tetrakis(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- is a complex organic compound with a unique structure that includes two pyrimidine rings connected by a single bond Each pyrimidine ring is substituted with two methylthio groups at the 2,2’ and 6,6’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- typically involves the reaction of 4,4’-bipyrimidine with methylthiolating agents under controlled conditions. One common method is the nucleophilic substitution reaction where the hydrogen atoms at the 2,2’ and 6,6’ positions of the bipyrimidine are replaced by methylthio groups. This reaction often requires the presence of a base, such as sodium hydride, to deprotonate the bipyrimidine and facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio groups, reverting to the parent bipyrimidine structure.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 4,4’-Bipyrimidine.
Substitution: Various substituted bipyrimidine derivatives depending on the substituent introduced.
科学的研究の応用
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of 4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- involves its ability to interact with various molecular targets through its methylthio groups. These interactions can include coordination with metal ions, hydrogen bonding, and van der Waals forces. The compound’s unique structure allows it to form stable complexes with metals, which can be exploited in catalysis and materials science.
類似化合物との比較
Similar Compounds
4,4’-Bipyrimidine: The parent compound without the methylthio substitutions.
2,2’-Bipyrimidine: A similar compound with the pyrimidine rings connected at the 2,2’ positions.
4,4’-Bipyridine: A related compound with pyridine rings instead of pyrimidine rings.
Uniqueness
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- is unique due to the presence of four methylthio groups, which significantly alter its chemical properties and reactivity compared to its parent compound and other similar compounds
特性
CAS番号 |
60186-86-9 |
|---|---|
分子式 |
C12H14N4S4 |
分子量 |
342.5 g/mol |
IUPAC名 |
4-[2,6-bis(methylsulfanyl)pyrimidin-4-yl]-2,6-bis(methylsulfanyl)pyrimidine |
InChI |
InChI=1S/C12H14N4S4/c1-17-9-5-7(13-11(15-9)19-3)8-6-10(18-2)16-12(14-8)20-4/h5-6H,1-4H3 |
InChIキー |
BLZCTEBHIIVZFJ-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=NC(=C1)C2=CC(=NC(=N2)SC)SC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)







![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)
![1-[(3-Isocyanatopropyl)sulfanyl]heptane](/img/structure/B14599776.png)

![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)
